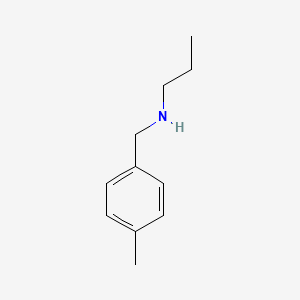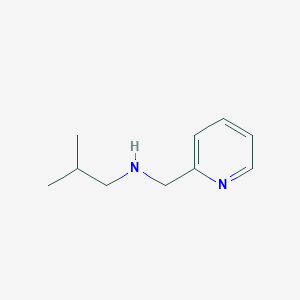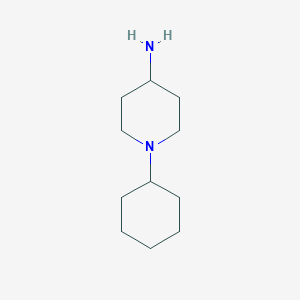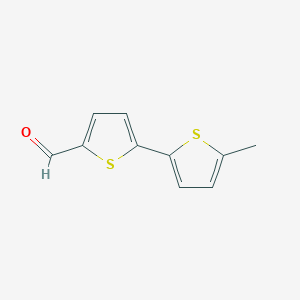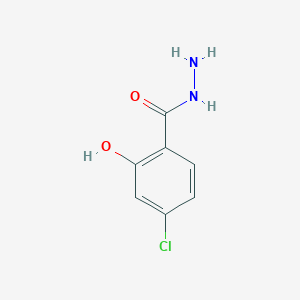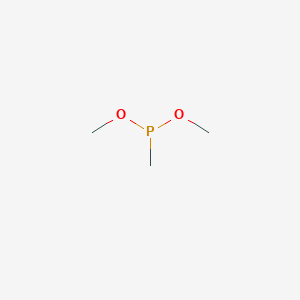
Dimethyl methylphosphonite
概要
説明
Dimethyl methylphosphonate is an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂. It appears as a colorless liquid and is primarily used as a flame retardant .
Synthesis Analysis
DMMP can be prepared from trimethyl phosphite and a halomethane (e.g., iodomethane) via the Michaelis–Arbuzov reaction .
Molecular Structure Analysis
The molecular formula of DMMP is C₃H₉O₃P , and its molar mass is approximately 124.08 g/mol . It has a colorless liquid appearance, with a melting point of -50°C and a boiling point of 181°C .
Chemical Reactions Analysis
DMMP reacts with thionyl chloride to produce methylphosphonic acid dichloride , which is used in the production of sarin and soman nerve agents . Various amines can catalyze this process .
Physical And Chemical Properties Analysis
科学的研究の応用
Thermocatalytic Decomposition for Chemical Warfare Agent Neutralization
DMMP is used as a simulant for nerve agents like sarin in research due to its similar properties but lower toxicity. Studies have shown that DMMP can be decomposed thermocatalytically using catalysts like ZrO2 and CeO2 . This application is crucial for developing methods to neutralize chemical warfare agents safely.
Catalyst in Organic Synthesis
DMMP serves as a reagent in organic synthesis, particularly in the conversion of esters to ketophosphonates . This reaction is significant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Sensor Technology
DMMP is utilized to test chemical sensors, such as surface acoustic wave (SAW) sensors coated with SXFA, for the detection of organophosphorous compounds . This is important for environmental monitoring and security against chemical threats.
Protective Performance Testing of Membranes
In the development of protective clothing and equipment, DMMP is used as a chemical agent simulant to test the performance of protective selective skin (PSS) membranes and functionalized sorbent membranes . This ensures the safety of individuals who might be exposed to chemical hazards.
Photocatalytic Oxidation
DMMP acts as a reactant in photocatalytic oxidation processes . This application is part of research into degrading toxic substances using light, which has implications for environmental cleanup and pollution control.
Additive in Polymer Synthesis
DMMP is an additive in the synthesis of unsaturated polyester resin, contributing to flame retardant properties and high phosphorous content. It’s also used in UV-cured epoxy acrylate, which finds applications in coatings and adhesives .
作用機序
Target of Action
Dimethyl methylphosphonite (DMMP) is an organophosphorus compound primarily used as a flame retardant . It can also be used in the production of chemical weapons, specifically sarin and soman nerve agents . The primary targets of DMMP are therefore materials that require flame resistance and specific biochemical targets when used in the production of nerve agents .
Mode of Action
DMMP acts as a flame retardant by forming a charred layer on the surface of the material it is applied to . This layer slows down the heat and mass transfer between the gas and the material, reducing its flammability . In the production of nerve agents, DMMP reacts with thionyl chloride to produce methylphosphonic acid dichloride, a precursor to sarin and soman .
Biochemical Pathways
The biochemical pathways affected by DMMP are primarily related to its use in the production of nerve agents. The reaction of DMMP with thionyl chloride to produce methylphosphonic acid dichloride is a key step in the synthesis of sarin and soman . These nerve agents inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to a buildup of acetylcholine and causing overstimulation of muscles and glands .
Pharmacokinetics
It is known to slowly hydrolyze in water , suggesting that its bioavailability may be influenced by its rate of hydrolysis.
Result of Action
The result of DMMP’s action as a flame retardant is the formation of a charred layer that reduces the flammability of the material it is applied to . When used in the production of nerve agents, the result of its action is the synthesis of highly toxic compounds that inhibit nerve function .
Action Environment
The action of DMMP can be influenced by environmental factors. For example, its effectiveness as a flame retardant may be affected by the temperature and the nature of the material it is applied to . In the context of nerve agent production, the reaction conditions, such as temperature and the presence of a catalyst, can influence the yield of the resulting nerve agent .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
dimethoxy(methyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O2P/c1-4-6(3)5-2/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMSTCRBSAVFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400507 | |
| Record name | dimethyl methylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl methylphosphonite | |
CAS RN |
20278-51-7 | |
| Record name | dimethyl methylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




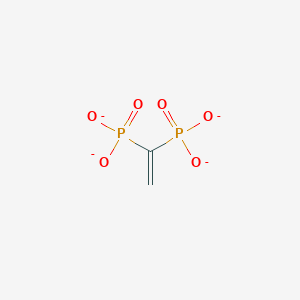
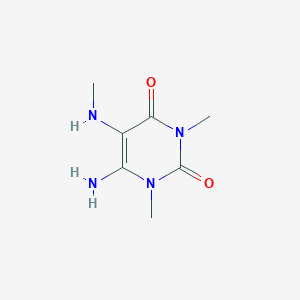
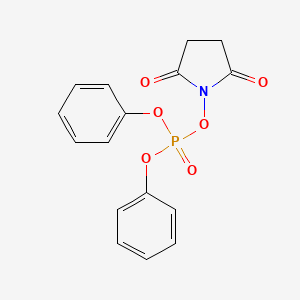

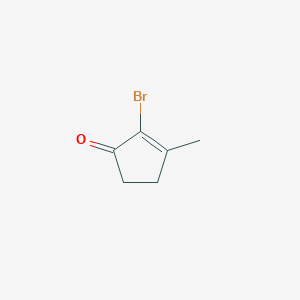


![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)
